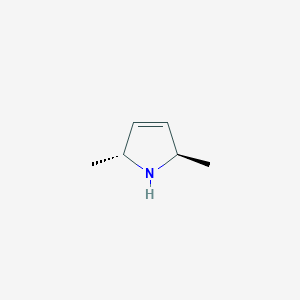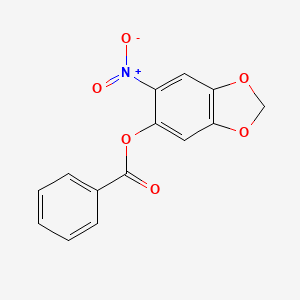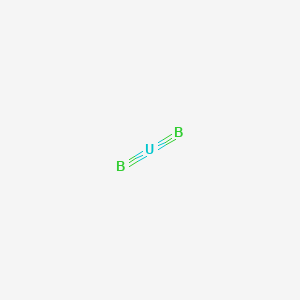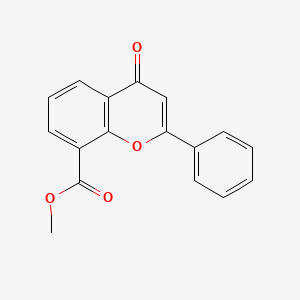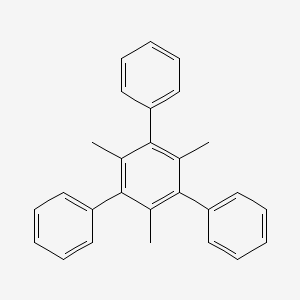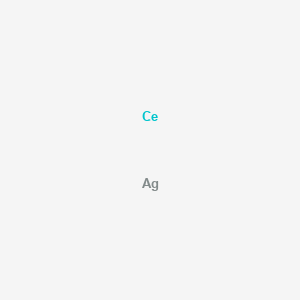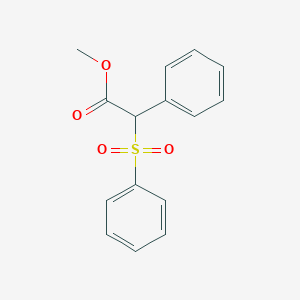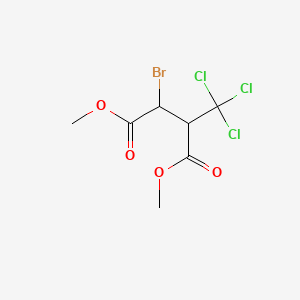
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is an organic compound with the molecular formula C7H8BrCl3O4. It is characterized by the presence of a bromine atom, a trichloromethyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and esterification reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Methyl-substituted derivatives.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-bromo-3-(trichloromethyl)butanedioate involves its interaction with molecular targets through its reactive bromine and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester groups can also undergo hydrolysis, releasing the corresponding acids which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-bromo-3-(chloromethyl)butanedioate
- Dimethyl 2-bromo-3-(fluoromethyl)butanedioate
- Dimethyl 2-bromo-3-(methyl)butanedioate
Uniqueness
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and higher electronegativity compared to its analogs with fewer halogen atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic sites.
Propriétés
Numéro CAS |
5411-69-8 |
|---|---|
Formule moléculaire |
C7H8BrCl3O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
dimethyl 2-bromo-3-(trichloromethyl)butanedioate |
InChI |
InChI=1S/C7H8BrCl3O4/c1-14-5(12)3(7(9,10)11)4(8)6(13)15-2/h3-4H,1-2H3 |
Clé InChI |
CNHXIIKKCWIXGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)Br)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


